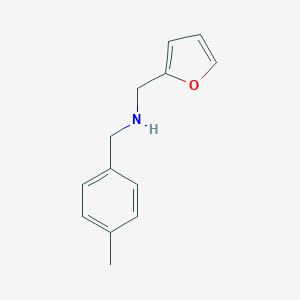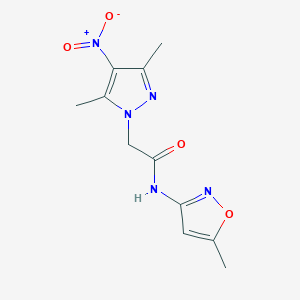
Furan-2-ylmethyl-(4-methyl-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl-(4-methyl-benzyl)-amine is a heterocyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It is characterized by the presence of a furan ring and a benzylamine moiety, making it a valuable building block in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine can be synthesized through various methods. One common approach involves the reaction of furan-2-carboxaldehyde with 4-methylbenzylamine in the presence of a reducing agent . The reaction is typically carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of furan-2-ylmethyl-(4-methylbenzyl)amine often involves the use of microwave-assisted synthesis. This method allows for efficient and rapid production of the compound with high yields . The use of microwave radiation helps to optimize reaction conditions, reducing the reaction time and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethyl-(4-methyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and benzylamine moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2-ylmethyl-(4-methylbenzyl)amine oxides, while reduction reactions can produce reduced amine derivatives .
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl-(4-methyl-benzyl)-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of furan-2-ylmethyl-(4-methylbenzyl
Propiedades
Número CAS |
436099-83-1 |
|---|---|
Fórmula molecular |
C15H17NO5 |
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-1-(4-methylphenyl)methanamine;oxalic acid |
InChI |
InChI=1S/C13H15NO.C2H2O4/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;3-1(4)2(5)6/h2-8,14H,9-10H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
DGBPBBUDVCFXOU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNCC2=CC=CO2 |
SMILES canónico |
CC1=CC=C(C=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O |
Solubilidad |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] benzoate](/img/structure/B359123.png)
![5-(2,3-dichlorophenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359124.png)
![11-methyl-5-naphthalen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359127.png)
![4-Bromo-2-ethoxy-6-(11-methyl-3-oxo-8-thia-4,6-diaza-11-azoniatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenolate](/img/structure/B359129.png)
![11-methyl-5-(4-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359132.png)
![[2-methoxy-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 2-chlorobenzoate](/img/structure/B359133.png)
![methyl 4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)benzoate](/img/structure/B359134.png)
![5-(5-bromo-2-ethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359136.png)
![11-methyl-5-[(Z)-2-phenylethenyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359140.png)
![5-(6-chloro-1,3-benzodioxol-5-yl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359143.png)
![11-methyl-5-thiophen-2-yl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B359144.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine](/img/structure/B359146.png)
![2-{4-nitrophenyl}-5-methyl-4-({[3-(trifluoromethyl)benzyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B359152.png)

